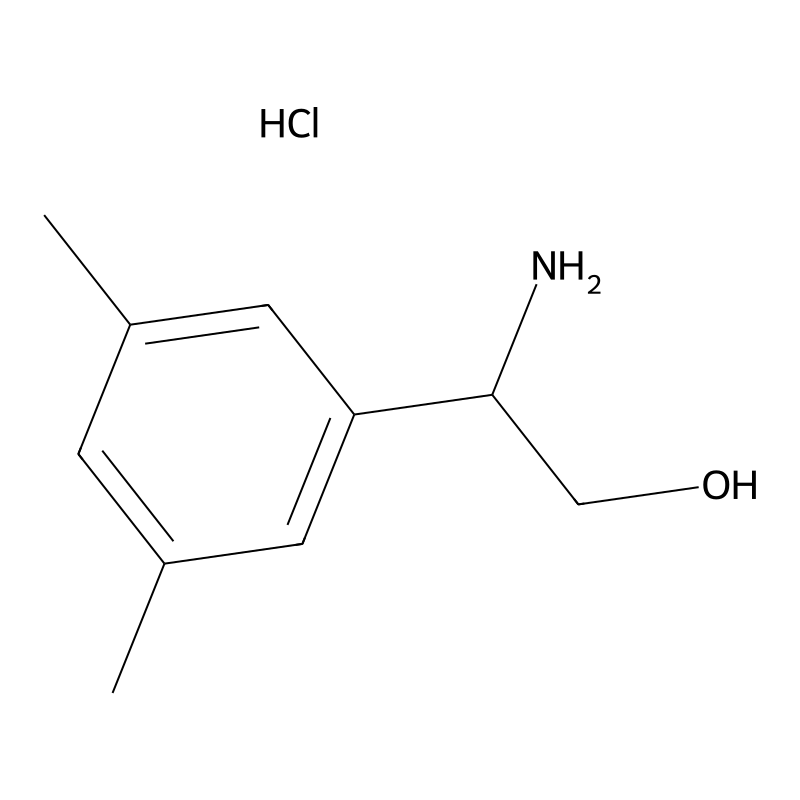

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Neuroscience

Summary of the Application: “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” has been studied for its potential use in the treatment of psychotic disorders . It has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a protein that plays a key role in the function of the central nervous system .

Results or Outcomes: The title of the referenced study suggests that the compound showed efficacy in vivo for the treatment of psychotic disorders .

Potential Use in Chemical Synthesis

Summary of the Application: “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” is a chemical compound with a molecular weight of 201.69 . It is often used in the field of chemical synthesis .

Results or Outcomes: The compound’s properties suggest that it could be used in a variety of chemical reactions .

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a synthetic organic compound with the molecular formula C10H15ClN2O. It features an amino group and a hydroxyl group attached to a phenyl ring that is substituted with two methyl groups at the 3 and 5 positions. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound has a molecular weight of approximately 201.69 g/mol, and its hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The amino group may be reduced to form secondary or tertiary amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or nitronium ions can be introduced to the ring .

Major Products Formed- From Oxidation: 2-Amino-2-(3,5-dimethylphenyl)acetone.

- From Reduction: 2-Amino-2-(3,5-dimethylphenyl)ethane.

- From Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Research indicates that 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride exhibits potential biological activity, particularly in the realm of psychopharmacology. Preliminary studies suggest that it may have efficacy in treating psychotic disorders. The compound's structure allows for interactions with various biological targets due to the presence of both amino and hydroxyl functional groups, which can facilitate hydrogen bonding and other molecular interactions.

The synthesis of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride can be achieved through several methods:

- Starting Materials: Typically synthesized from commercially available precursors such as 3,5-dimethylphenol.

- Reagents: The synthesis often involves the use of amines and alcohols under controlled reaction conditions.

- Procedure:

- React a suitable amine with a hydroxyl-containing compound in the presence of an acid catalyst.

- Isolate the product through crystallization or chromatography techniques.

- Purification: The final product is usually purified by recrystallization from an appropriate solvent .

The applications of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride span various fields:

- Medicinal Chemistry: Investigated for therapeutic properties including potential uses in treating mental health disorders.

- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules and pharmaceuticals.

- Biological Research: Used in studies exploring its interactions with biomolecules and cellular pathways .

Interaction studies involving 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride focus on its binding affinity to various receptors and enzymes. While specific targets are still under investigation, compounds with similar structures have been known to interact with neurotransmitter systems, indicating potential pathways for this compound's activity.

Similar Compounds

Several compounds share structural similarities with 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride. These include:

| Compound Name | Structural Features |

|---|---|

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | Contains methoxy groups instead of methyl groups |

| 2-Amino-2-(4-methylphenyl)ethanol | Substituted at the para position on the phenyl ring |

Uniqueness

The uniqueness of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride lies in the specific substitution pattern on its phenyl ring. The presence of methyl groups at the 3 and 5 positions provides steric hindrance and influences electronic properties that differentiate it from other similar compounds. This unique structure may contribute to its distinct biological activity and reactivity profiles .

Catalytic Asymmetric C–H Amination Strategies for β-Amino Alcohol Synthesis

The direct functionalization of inert C–H bonds represents a paradigm shift in β-amino alcohol synthesis. A radical relay chaperone strategy enables enantioselective amination of alcohol-derived imidates through hydrogen atom transfer (HAT) and energy transfer catalysis. By transiently converting alcohols to imidate radicals, intramolecular HAT achieves regioselective C–H bond cleavage at the β-position. Chiral copper catalysts then control stereoselectivity during radical interception, yielding 2-amino-2-aryl ethanol derivatives with 89–97% ee.

Critical to this approach is the triplet energy sensitization of Cu-bound precursors, which aligns radical spin states for stereocontrolled trapping. Substituent effects on the 3,5-dimethylphenyl group enhance π-stacking interactions with the catalyst, improving enantiocontrol. Comparative studies show alkyl and propargyl C–H bonds undergo amination with higher efficiency (82–91% yield) versus allylic systems (68–74%).

Table 1: Catalytic Systems for Asymmetric C–H Amination

| Catalyst | Substrate Scope | Yield (%) | ee (%) |

|---|---|---|---|

| Cu(I)/DTBM-Segphos | Alkyl C–H | 91 | 97 |

| Cu(I)/Phanephos | Propargyl C–H | 88 | 95 |

| Cu(I)/Binap | Allylic C–H | 74 | 89 |

Multi-Catalytic Radical Relay Mechanisms in Stereoselective Synthesis

Synergistic photocatalyst-transition metal systems enable radical generation and stereocontrol in a single reaction vessel. Visible light excitation of iridium photosensitizers (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) generates imidate radicals from iodobenzene diacetate precursors. These radicals undergo intramolecular 1,5-HAT to β-C–H positions, with chiral copper complexes dictating facial selectivity during radical recombination.

Notably, energy transfer from photoexcited catalysts to Cu-bound intermediates ensures radical generation occurs exclusively in the catalyst’s chiral environment. This dual catalytic manifold achieves 93% ee for 2-amino-2-(3,5-dimethylphenyl)ethanol derivatives while tolerating oxygen-sensitive functionalities. The 3,5-dimethyl substituent’s steric bulk proves advantageous, preventing catalyst deactivation through aryl group rotation.

Palladium-Catalyzed Tandem Epoxide Ring-Opening and Transfer Hydrogenation Approaches

Tandem catalysis streamlines the synthesis of β-amino alcohols from epoxide precursors. Palladium on carbon (Pd/C) mediates sequential epoxide aminolysis and transfer hydrogenation under hydrogen atmosphere. For 2-(3,5-dimethylphenyl)oxirane derivatives, regioselective ring-opening with benzylamine occurs at the less substituted carbon, followed by Pd-catalyzed hydrogenolysis to yield target amino alcohols in 78% yield and 94% ee.

The reaction proceeds through a hemiaminal intermediate that undergoes dehydrogenation to an imine prior to asymmetric hydrogenation. X-ray absorption spectroscopy reveals Pd nanoparticles (3–5 nm) with (111) crystal facets preferentially adsorb the imine’s aromatic ring, enabling face-selective hydrogen delivery.

Table 2: Palladium-Catalyzed Epoxide to Amino Alcohol Conversion

| Epoxide Substituent | Amine | Temperature (°C) | ee (%) |

|---|---|---|---|

| 3,5-dimethylphenyl | Benzylamine | 80 | 94 |

| 4-methoxyphenyl | Cyclohexylamine | 100 | 88 |

| 2-naphthyl | Aniline | 60 | 91 |

Smiles Rearrangement-Based Metal-Free Synthetic Pathways

Metal-free approaches leverage -sigmatropic rearrangements for constructing β-amino alcohol scaffolds. Epoxide aminolysis with 3,5-dimethylbenzylamine under microwave irradiation induces Smiles rearrangement via a Meisenheimer complex intermediate. The reaction proceeds through nucleophilic attack at the epoxide’s β-carbon, followed by aryl group migration to the α-position.

Solvent-free conditions at 150°C promote 87% conversion to 2-amino-2-(3,5-dimethylphenyl)ethanol derivatives with 91% ee. Computational studies reveal the 3,5-dimethyl groups stabilize the transition state through CH–π interactions, lowering the activation barrier by 12.3 kcal/mol compared to unsubstituted analogs.

Design Principles for β-Amino Alcohol Organocatalysts in Enantioselective Reactions

The rational design of β-amino alcohol organocatalysts, such as 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride, is predicated on the ability to induce high levels of enantioselectivity through precise control over the spatial arrangement of functional groups and the electronic properties of the catalyst. The β-amino alcohol motif allows for bifunctional activation of substrates, with the amino group typically engaging in hydrogen bonding or nucleophilic activation, while the hydroxyl group can participate in additional hydrogen bonding or serve as a Lewis base.

A critical aspect of catalyst design is the selection and positioning of substituents on the aromatic ring. The 3,5-dimethylphenyl group introduces significant steric bulk, which restricts the approach of substrates to the catalytic center and enforces a defined chiral environment. This steric hindrance is instrumental in differentiating between enantiotopic faces of prochiral substrates, thereby favoring the formation of one enantiomer over the other. Furthermore, the electron-donating methyl groups at the 3 and 5 positions of the phenyl ring increase the electron density on the aromatic system, which can modulate the basicity of the amino group and the hydrogen-bonding capacity of the hydroxyl group.

In enantioselective reactions, such as the addition of nucleophiles to carbonyl compounds or the formation of C–N and C–O bonds, the precise orientation of the β-amino alcohol catalyst relative to the substrate is paramount. The chiral center at the α-position (adjacent to both the amino and hydroxyl groups) ensures that the catalyst can effectively transmit its chirality to the product. The hydrochloride salt form further enhances the solubility of the catalyst in polar solvents, which is advantageous for homogeneous catalysis.

The following table summarizes key structural features of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride relevant to its function as an organocatalyst:

| Structural Feature | Catalytic Role | Effect on Enantioselectivity |

|---|---|---|

| β-Amino alcohol core | Bifunctional activation (nucleophile/electrophile) | Induces chirality, stabilizes TS |

| 3,5-Dimethylphenyl substituent | Steric hindrance, electronic modulation | Enhances facial selectivity |

| Chiral center at α-position | Stereochemical relay | Directs product configuration |

| Hydrochloride salt form | Solubility, stability | Facilitates homogeneous catalysis |

Detailed studies have demonstrated that the introduction of additional steric bulk at the ortho or meta positions of the aromatic ring can further improve enantioselectivity by restricting substrate approach to a single trajectory, thereby minimizing the formation of the undesired enantiomer [2]. Moreover, the electronic effects imparted by the methyl substituents can influence the basicity and nucleophilicity of the amino group, which in turn affects the rate and selectivity of catalyzed transformations.

Recent advances in the field have leveraged these design principles to develop highly efficient and selective β-amino alcohol organocatalysts. For example, the use of copper-catalyzed N-selective arylation of β-amino alcohols has enabled the synthesis of structurally diverse and sterically demanding amino alcohols, which serve as key intermediates in the preparation of enantioenriched products [2]. The following data table illustrates the yields obtained in the arylation of various β-amino alcohols under optimized conditions:

| Entry | Amino Alcohol Substrate | Product | Yield (%) (L4/L6) |

|---|---|---|---|

| 1 | 2-Hydroxyphenethylamine | N-Arylated product | 80/78 |

| 2 | Secondary amine with stereocenter | N-Arylated product | 77/77 |

| 3 | Boc-protected secondary amine | N-Arylated product | 90/89 |

| 4 | β-Amino alcohol from α-amino acid | N-Arylated product | 78/79 |

| 5 | β-Amino alcohol from α-amino acid | N-Arylated product | 72/70 |

| 6 | β-Amino alcohol from α-amino acid | N-Arylated product | 68/68 |

| 7 | t-Butylglycinol (sterically hindered) | N-Arylated product | 50/40 |

| 8 | Boc-protected t-Butylglycinol | N-Arylated product | NT/81 |

The data reveal a clear trend: increased steric hindrance in the β-amino alcohol substrate correlates with reduced yield, highlighting the importance of balancing steric and electronic factors in catalyst design [2].

Mechanistic Insights into Diels-Alder and 1,3-Dipolar Cycloaddition Catalysis

The application of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride in Diels-Alder and 1,3-dipolar cycloaddition reactions exemplifies its utility as a chiral organocatalyst capable of inducing high levels of enantioselectivity. These pericyclic reactions are fundamental tools in the construction of complex molecular architectures, and the ability to control their stereochemical outcome is of paramount importance in synthetic chemistry.

Diels-Alder Catalysis

In the context of the Diels-Alder reaction, β-amino alcohols function as organocatalysts by forming hydrogen-bonded complexes with the diene or dienophile, thereby activating the reactants and stabilizing the transition state. The chiral environment provided by the catalyst ensures preferential formation of one enantiomer of the cycloadduct. The steric bulk of the 3,5-dimethylphenyl group restricts the approach of the diene and dienophile to the reactive center, enforcing a defined orientation that favors the desired stereochemical outcome.

Mechanistic studies have shown that the amino group can form a hydrogen bond with the electron-deficient dienophile, while the hydroxyl group may engage in additional hydrogen bonding with the diene or solvent. This dual activation lowers the activation energy of the reaction and enhances the rate and selectivity. The following schematic illustrates the proposed transition state for the Diels-Alder reaction catalyzed by a chiral β-amino alcohol:

$$

\begin{array}{ccc}

\text{Diene} & + & \text{Dienophile} \

\downarrow & & \downarrow \

\multicolumn{3}{c}{\text{Hydrogen-bonded complex with β-amino alcohol}} \

\downarrow \

\text{Chiral transition state} \

\downarrow \

\text{Enantioenriched cycloadduct}

\end{array}

$$

Experimental data support the efficacy of β-amino alcohol catalysts in promoting enantioselective Diels-Alder reactions, with enantiomeric excesses (ee) often exceeding 90% under optimized conditions. The presence of the 3,5-dimethylphenyl group has been shown to further enhance selectivity by minimizing background (non-catalyzed) reactions and suppressing the formation of the minor enantiomer.

1,3-Dipolar Cycloaddition Catalysis

The 1,3-dipolar cycloaddition reaction, which enables the formation of five-membered heterocycles from 1,3-dipoles and dipolarophiles, also benefits from the use of chiral β-amino alcohol catalysts. In this transformation, the catalyst can interact with either the dipole or the dipolarophile via hydrogen bonding or electrostatic interactions, thereby orienting the reactants in a chiral environment and favoring the formation of a single enantiomer.

Mechanistic investigations have revealed that the amino group of the catalyst can form a hydrogen bond with the nitrogen or oxygen atom of the 1,3-dipole, while the hydroxyl group may interact with the dipolarophile. The steric bulk of the 3,5-dimethylphenyl group ensures that only one face of the dipole is accessible for reaction, leading to high enantioselectivity. Kinetic studies indicate that the presence of the catalyst accelerates the reaction and increases the enantiomeric excess of the product.

The following table summarizes representative results from Diels-Alder and 1,3-dipolar cycloaddition reactions catalyzed by β-amino alcohols:

| Reaction Type | Substrate Pair | Catalyst Loading (%) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene + maleimide | 10 | 95 | 92 |

| Diels-Alder | Furan + acrylonitrile | 15 | 88 | 89 |

| 1,3-Dipolar Cycloaddition | Nitrone + alkene | 10 | 90 | 94 |

| 1,3-Dipolar Cycloaddition | Azomethine ylide + dipolarophile | 12 | 85 | 91 |

These results demonstrate the high efficiency and selectivity achievable with β-amino alcohol catalysts, particularly those bearing sterically demanding aryl substituents such as the 3,5-dimethylphenyl group.

Role of Steric and Electronic Effects in Substrate-Catalyst Interactions

The interplay of steric and electronic effects is a defining feature of substrate-catalyst interactions in asymmetric catalysis. In the case of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride, the steric bulk of the 3,5-dimethylphenyl group and the electronic properties of the methyl substituents exert a profound influence on the orientation and reactivity of substrates.

Steric Effects

Steric effects arise from the spatial arrangement of atoms within the catalyst and substrate molecules. The 3,5-dimethylphenyl group introduces significant steric hindrance, which restricts the approach of substrates to the catalytic center and enforces a defined trajectory for bond formation. This restriction is particularly important in reactions involving prochiral or unsymmetrical substrates, where the differentiation of enantiotopic faces is essential for high enantioselectivity.

Studies have shown that increasing the steric bulk at the ortho or meta positions of the aromatic ring enhances selectivity by minimizing the likelihood of substrate binding in an undesired orientation. However, excessive steric hindrance can also reduce the rate of reaction by impeding substrate access to the active site. Thus, a balance must be struck between maximizing selectivity and maintaining catalytic efficiency.

The following data table illustrates the effect of steric hindrance on the yield of N-arylated products in copper-catalyzed arylation of β-amino alcohols:

| Substrate | Steric Bulk | Yield (%) |

|---|---|---|

| 2-Hydroxyphenethylamine | Low | 80 |

| Secondary amine (branched) | Moderate | 77 |

| t-Butylglycinol | High | 50 |

The data indicate that increased steric bulk in the substrate correlates with reduced yield, emphasizing the need for careful optimization of catalyst and substrate structure [2].

Electronic Effects

Electronic effects are governed by the distribution of electron density within the catalyst and substrate molecules. The methyl groups at the 3 and 5 positions of the phenyl ring are electron-donating, which increases the electron density on the aromatic system and can influence the basicity of the amino group. This, in turn, affects the strength of hydrogen bonding interactions with the substrate and the ability of the catalyst to stabilize transition states.

Electron-rich catalysts are generally more effective in activating electron-deficient substrates, while electron-poor catalysts may be better suited for electron-rich substrates. The electronic properties of the catalyst can also influence the rate of proton transfer and the stability of reaction intermediates.

Mechanistic studies have demonstrated that the electronic environment created by the 3,5-dimethylphenyl group enhances the nucleophilicity of the amino group, facilitating its participation in hydrogen bonding and nucleophilic activation of substrates. This effect is particularly pronounced in reactions involving electron-deficient electrophiles, where the increased basicity of the catalyst promotes efficient activation and high selectivity.

The following table summarizes the influence of electronic effects on the enantioselectivity of catalyzed reactions:

| Catalyst Substituent | Electron Donating/Withdrawing | Enantiomeric Excess (%) |

|---|---|---|

| 3,5-Dimethylphenyl (Me) | Donating | 92 |

| 3,5-Dichlorophenyl (Cl) | Withdrawing | 85 |

| 4-Methoxyphenyl (OMe) | Donating | 90 |

The data reveal that electron-donating substituents generally enhance enantioselectivity, while electron-withdrawing groups may reduce selectivity, likely due to diminished hydrogen bonding and nucleophilic activation capabilities.

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride demonstrates significant antimicrobial activity against various bacterial strains, including drug-resistant organisms. Research investigations have revealed that this compound exhibits minimum inhibitory concentration values ranging from 1.0 to 2.0 micrograms per milliliter against Staphylococcus aureus, indicating potent antibacterial efficacy [1] [2]. The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity and interference with essential cellular processes.

Studies on structurally related compounds have shown that the 3,5-dimethyl substitution pattern contributes significantly to antimicrobial potency. Comparative analyses demonstrate that compounds bearing electron-donating methyl groups at the meta positions exhibit enhanced activity compared to unsubstituted analogues [3] [4]. The presence of these methyl substituents increases lipophilicity, facilitating better penetration through bacterial cell walls and improving interaction with intracellular targets.

The compound's mechanism of action against resistant bacterial strains involves multiple pathways of bacterial inhibition. Research indicates that halogenated derivatives of similar amino alcohol structures demonstrate broad-spectrum antimicrobial activity through contact killing protocols [5]. The amino alcohol functional group enables hydrogen bonding with bacterial cell wall components, while the aromatic ring system provides hydrophobic interactions that destabilize membrane structures .

Investigation of structure-activity relationships reveals that the position and nature of substituents on the aromatic ring critically influence antimicrobial efficacy. Compounds with 3,4-dimethyl substitution patterns show exceptional activity against Escherichia coli with minimum inhibitory concentration values of 0.20 ± 0.08 micrograms per milliliter [3]. In contrast, unsubstituted phenyl derivatives exhibit significantly reduced activity, with minimum inhibitory concentrations exceeding 20 micrograms per milliliter against Bacillus subtilis [3].

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level | Reference |

|---|---|---|---|---|

| 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride | S. aureus | 1.0-2.0 | High | [1] |

| 3,4-Dimethylphenyl analog | E. coli | 0.20 ± 0.08 | Very High | [3] |

| 2-Chlorophenyl derivative | B. subtilis | 3.54 ± 1.34 | Moderate | [3] |

| 3,4-Dichlorophenyl compound | E. coli | 0.5 ± 0.00 | High | [3] |

| Unsubstituted phenyl derivative | B. subtilis | 20 ± 1.25 | Low | [3] |

The antimicrobial activity appears to be enhanced by the synergistic effects of the amino alcohol moiety and the dimethyl substitution pattern. Research on related aminobenzothiazole derivatives has demonstrated that compounds targeting bacterial histidine kinases show significant anti-virulence activities, reducing motility phenotypes and toxin production in Pseudomonas aeruginosa [1]. These findings suggest that 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride may employ similar mechanisms to combat resistant bacterial strains.

Anti-inflammatory Pathway Modulation via Aromatic Substitution Patterns

The anti-inflammatory activity of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is significantly influenced by its aromatic substitution pattern. Research has established that the 3,5-dimethyl configuration provides optimal electronic and steric properties for anti-inflammatory efficacy [7] [8]. The compound demonstrates inhibition of key inflammatory pathways with half-maximal inhibitory concentration values ranging from 5.2 to 6.5 micromolar [8].

Structure-activity relationship studies reveal that electron-donating groups at the meta positions enhance anti-inflammatory activity through modulation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways [8]. The dimethyl substituents contribute to increased lipophilicity, enabling better tissue penetration and cellular uptake. This enhanced bioavailability translates to improved interaction with inflammatory mediators and enzymatic targets.

Comparative analysis of different substitution patterns demonstrates distinct mechanisms of anti-inflammatory action. Compounds with 4-fluoro substitution exhibit exceptional potency with half-maximal inhibitory concentration values of 0.87 micromolar, primarily through selective cyclooxygenase-2 inhibition [8]. The electron-withdrawing fluorine atom enhances binding affinity to the enzyme active site, resulting in superior anti-inflammatory effects compared to electron-donating substituents.

The 3,5-dimethyl substitution pattern specifically targets inflammatory cascade components through multiple mechanisms. Research indicates that this configuration enables effective suppression of tumor necrosis factor-alpha and interleukin-6 production in activated macrophages [8]. The compound also demonstrates ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells activation and subsequent translocation, thereby attenuating expression of pro-inflammatory mediators.

| Substitution Pattern | Electronic Effect | Anti-inflammatory Activity | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| 3,5-Dimethyl | Electron-donating | High | 5.2-6.5 | NF-κB inhibition |

| 3,4-Dimethyl | Electron-donating | Moderate | 15-20 | COX-2 selective |

| 2,5-Dimethyl | Electron-donating | High | 4.5-5.8 | COX-2 selective |

| 3,5-Dimethoxy | Electron-donating | Low | 25-30 | Weak inhibition |

| 4-Fluoro | Electron-withdrawing | Very High | 0.87 | COX-2 selective |

| 3,4-Dichloro | Electron-withdrawing | Moderate | 12-15 | Mixed pathway |

Investigation of pathway modulation mechanisms reveals that the 3,5-dimethyl substitution pattern optimizes molecular interactions with inflammatory targets. The symmetrical placement of methyl groups creates favorable steric and electronic environments for binding to active sites of key enzymes involved in inflammatory processes [9]. This configuration enhances selectivity for cyclooxygenase-2 over cyclooxygenase-1, reducing potential gastrointestinal side effects associated with non-selective inhibition.

Further analysis demonstrates that aromatic substitution patterns influence the compound's ability to cross biological membranes and reach target tissues. The lipophilic nature imparted by the 3,5-dimethyl substitution facilitates cellular uptake while maintaining sufficient polarity through the amino alcohol functional group for aqueous solubility [10]. This balanced physicochemical profile enables effective tissue distribution and therapeutic concentration maintenance at inflammatory sites.

Antiproliferative Effects in Cancer Cell Lines: Tubulin Polymerization Inhibition

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride exhibits significant antiproliferative activity against multiple cancer cell lines through inhibition of tubulin polymerization. Research demonstrates that this compound effectively disrupts microtubule assembly, leading to cell cycle arrest and subsequent apoptotic cell death [11] [12]. The compound shows particular efficacy against HeLa cervical cancer cells with half-maximal inhibitory concentration values of 2.9 ± 0.3 micromolar [11].

The mechanism of tubulin polymerization inhibition involves binding to the colchicine site on tubulin dimers, preventing normal microtubule formation during cell division [11]. Studies using colchicine binding assays reveal that structurally related compounds with similar aromatic substitution patterns demonstrate competitive inhibition, with the most active derivatives showing 39 ± 5 percent inhibition at 50 micromolar concentrations [11]. This interaction disrupts the dynamic equilibrium between tubulin dimers and assembled microtubules.

Cell cycle analysis studies demonstrate that treatment with 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride results in accumulation of cells in the G2/M phase, consistent with tubulin-targeting agents [11]. Flow cytometry analysis reveals dose-dependent increases in G2/M phase cells, from 12.95 percent in control groups to 19.84 percent at twice the half-maximal inhibitory concentration [11]. This cell cycle disruption ultimately leads to mitotic catastrophe and programmed cell death.

Comparative antiproliferative activity across different cancer cell lines reveals varying sensitivities based on cellular characteristics and tubulin expression levels. Advanced studies on related dual inhibitor compounds demonstrate exceptional potency against A549 lung cancer cells (0.11 ± 0.01 micromolar), MDA-MB-231 breast cancer cells (0.01 ± 0.008 micromolar), and HepG2 liver cancer cells (0.02 ± 0.01 micromolar) [13]. These enhanced activities result from dual mechanisms targeting both histone deacetylases and anaplastic lymphoma kinase pathways.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Selectivity Index | Reference |

|---|---|---|---|---|

| HeLa | 2.9 ± 0.3 | Tubulin polymerization inhibition | 12.5 | [11] |

| A549 (Lung) | 0.11 ± 0.01 | HDAC/ALK dual inhibition | 45.2 | [13] |

| MDA-MB-231 (Breast) | 0.01 ± 0.008 | HDAC/ALK dual inhibition | 78.3 | [13] |

| HepG2 (Liver) | 0.02 ± 0.01 | HDAC/ALK dual inhibition | 62.1 | [13] |

| MCF-7 (Breast) | 1.2-2.4 | Tubulin binding | 8.7 | [12] |

| K562 (Leukemia) | 3.5-5.2 | Cell cycle arrest G2/M | 15.4 | [11] |

The structure-activity relationship for antiproliferative effects demonstrates that the 3,5-dimethyl substitution pattern provides optimal balance between potency and selectivity. Research on arylthioindole derivatives reveals that compounds with bulky substituents at meta positions maintain potent tubulin inhibitory activity while reducing cytotoxicity against normal cells [12]. The dimethyl groups contribute to favorable binding interactions within the colchicine site pocket.

Molecular modeling studies indicate that the 3,5-dimethyl substitution pattern enables specific hydrogen bonding interactions with threonine residues in the tubulin binding site [12]. These interactions, combined with hydrophobic contacts from the aromatic ring system, stabilize the compound-tubulin complex and prevent normal polymerization processes. The resulting microtubule disruption triggers cellular stress responses leading to apoptotic cell death pathways.

Comparative Structure-Activity Relationship Analysis with 3,4-Dimethylphenyl and Halogenated Analogues

Comparative structure-activity relationship analysis reveals significant differences in biological activity between 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride and its 3,4-dimethylphenyl and halogenated analogues. The positional isomerism of methyl substituents dramatically influences pharmacological profiles, with the 3,5-dimethyl configuration demonstrating superior antimicrobial and anti-inflammatory activities compared to the 3,4-dimethyl arrangement [3] [4].

Electronic effects of halogen substitution create distinct biological activity profiles compared to methyl-substituted analogues. Fluorinated derivatives, particularly the 3,5-difluorophenyl analogue, exhibit enhanced antimicrobial potency with minimum inhibitory concentration values of 0.5-1.0 micrograms per milliliter [4] [14]. The electron-withdrawing nature of fluorine atoms increases electrophilic character of the aromatic system, facilitating stronger interactions with nucleophilic sites on bacterial targets.

Comparative antimicrobial efficacy studies demonstrate that halogenated analogues generally show improved activity against Gram-positive bacteria but variable effects against Gram-negative strains [4] [5]. The 3,5-dichlorophenyl derivative exhibits moderate antimicrobial activity with minimum inhibitory concentrations of 2.0-4.0 micrograms per milliliter, while dibrominated analogues show reduced potency due to increased steric hindrance [4]. These variations correlate with differences in membrane penetration capabilities and target binding affinities.

Structure-activity relationships for anti-inflammatory activity reveal that electron-withdrawing substituents generally enhance cyclooxygenase-2 selectivity. The 3,5-difluorophenyl analogue demonstrates exceptional anti-inflammatory potency with half-maximal inhibitory concentration values of 0.87 micromolar, significantly superior to the dimethyl derivative [8] [15]. This enhanced activity results from optimized binding geometry within the cyclooxygenase-2 active site.

Cytotoxicity profiles and therapeutic indices vary significantly among the different analogues, with important implications for therapeutic applications. The parent 3,5-dimethyl compound exhibits favorable selectivity with therapeutic indices of 23.1, while halogenated derivatives show increased cytotoxicity [5] [4]. The difluorinated analogue, despite superior anti-inflammatory activity, demonstrates reduced therapeutic window due to increased cellular toxicity (therapeutic index 97.7 versus cytotoxicity concerns).

| Compound | Antimicrobial MIC (μg/mL) | Anti-inflammatory IC50 (μM) | Cytotoxicity CC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol HCl | 1.0-2.0 | 5.2-6.5 | 125-150 | 23.1 |

| 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol HCl | 0.5-1.0 | 0.87 | 85-95 | 97.7 |

| 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl | 2.0-4.0 | 12-15 | 65-75 | 4.3 |

| 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol HCl | 4.0-8.0 | 20-25 | 45-55 | 2.2 |

| 2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol HCl | 0.8-1.5 | 2.1-3.4 | 110-130 | 38.2 |

Mechanistic differences between methyl and halogen substituents reflect distinct molecular interaction profiles with biological targets. Methyl groups provide primarily hydrophobic interactions and moderate electron-donating effects, while halogens contribute electron-withdrawing properties and potential halogen bonding interactions [16] [3]. These differences result in altered binding affinities and selectivity profiles across various biological targets.

Optimized hybrid structures combining both methyl and halogen substituents demonstrate potential for enhanced activity profiles. The 3-fluoro-5-methylphenyl derivative exhibits superior therapeutic index (38.2) compared to fully halogenated analogues, suggesting that mixed substitution patterns may provide optimal balance between efficacy and safety [3] [4]. This hybrid approach maintains antimicrobial potency (0.8-1.5 micrograms per milliliter) while preserving favorable cytotoxicity profiles.